N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide is a chemical compound with the molecular formula C21H44N4O . It is known for its unique structure, which includes a hydrazinylmethylidene group and a long alkyl chain. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be studied for its potential therapeutic properties, including its ability to interact with specific biological targets. In industry, it can be used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide involves its interaction with molecular targets through its hydrazinylmethylidene group . This interaction can lead to the modulation of specific biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide can be compared with other similar compounds, such as azomethine derivatives and other hydrazine-containing molecules . These compounds share some structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and its long alkyl chain, which can influence its solubility and interaction with other molecules.
Eigenschaften
CAS-Nummer |
392230-58-9 |
---|---|
Molekularformel |
C21H44N4O |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
N-[4-(hydrazinylmethylideneamino)butyl]-14-methylpentadecanamide |
InChI |
InChI=1S/C21H44N4O/c1-20(2)15-11-9-7-5-3-4-6-8-10-12-16-21(26)24-18-14-13-17-23-19-25-22/h19-20H,3-18,22H2,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
VOVDQILEKBRBPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCC(=O)NCCCCN=CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.